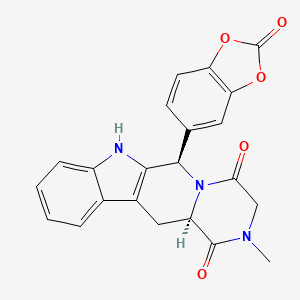
1,8-Dinitronaphthalene-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dinitronaphthalene-d6 is a deuterated derivative of 1,8-Dinitronaphthalene, a compound with the molecular formula C10H6N2O4. This compound is characterized by the presence of two nitro groups (-NO2) attached to the naphthalene ring at positions 1 and 8. The deuterated version, this compound, has six deuterium atoms replacing the hydrogen atoms, which makes it useful in various scientific research applications, particularly in spectroscopy and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dinitronaphthalene-d6 can be synthesized through the nitration of naphthalene-d6. The nitration process involves the reaction of naphthalene-d6 with a nitrating agent such as fuming nitric acid in the presence of a catalyst. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the 1,8-dinitro isomer .
Industrial Production Methods
Industrial production of this compound follows a similar nitration process but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The crude product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1,8-Dinitronaphthalene-d6 undergoes several types of chemical reactions, including:
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed
Reduction: 1,8-Diaminonaphthalene-d6.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
Scientific Research Applications
1,8-Dinitronaphthalene-d6 is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 1,8-Dinitronaphthalene-d6 involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The deuterium atoms provide stability and allow for detailed mechanistic studies using spectroscopic techniques .
Comparison with Similar Compounds
Similar Compounds
1,5-Dinitronaphthalene: Another isomer with nitro groups at positions 1 and 5.
1,4-Dinitronaphthalene: Nitro groups at positions 1 and 4.
Uniqueness
1,8-Dinitronaphthalene-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies. The position of the nitro groups also influences its reactivity and the types of reactions it can undergo compared to other isomers .
Properties
CAS No. |
1346598-02-4 |
|---|---|
Molecular Formula |
C10H6N2O4 |
Molecular Weight |
224.205 |
IUPAC Name |
1,2,3,6,7,8-hexadeuterio-4,5-dinitronaphthalene |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H/i1D,2D,3D,4D,5D,6D |
InChI Key |
AVCSMMMOCOTIHF-MZWXYZOWSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-] |
Synonyms |
1,8-Dinitronaphthalene-d6, NSC 6323-d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


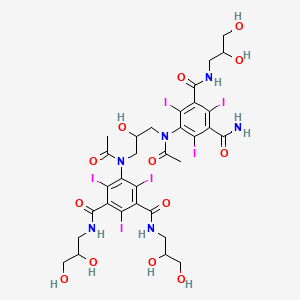
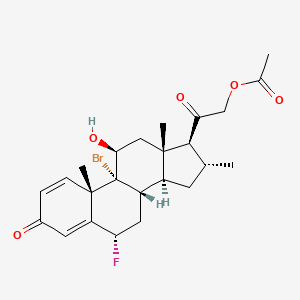
![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
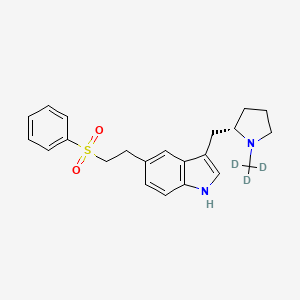
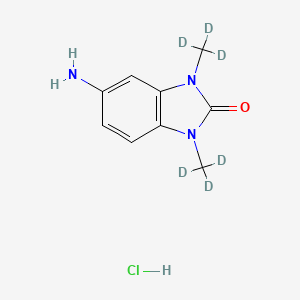
![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)
